N'-hydroxypropanimidamide (Propanamidoxime): A Technical Whitepaper on Chemical Properties, Synthesis, and Applications in Drug Discovery
N'-hydroxypropanimidamide (Propanamidoxime): A Technical Whitepaper on Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Overview
N'-hydroxypropanimidamide (CAS: 29335-36-2), commonly referred to as propanamidoxime, is a versatile aliphatic amidoxime. Characterized by its amphoteric nature and unique spatial geometry, it serves as a critical building block in modern medicinal chemistry. Its primary utility lies in its dual reactivity—acting as a potent nucleophile in the synthesis of 1,2,4-oxadiazole bioisosteres, and as a bidentate ligand in transition metal chelation. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and its authoritative role in drug development.
Physicochemical and Thermodynamic Profiling
The amidoxime functional group (-C(=NOH)NH2) imparts distinct physicochemical properties to the propyl backbone. The molecule exhibits a low molecular weight and a favorable topological polar surface area (TPSA), making it highly compliant with Lipinski's Rule of Five for membrane permeability. The amphoteric nature of the amidoxime group allows it to act simultaneously as a hydrogen bond donor and acceptor, heavily influencing its aqueous solubility and interaction with biological targets.
Table 1: Physicochemical and Thermodynamic Properties of N'-hydroxypropanimidamide
| Property | Value | Source/Validation |
| Molecular Formula | C3H8N2O | 1 |
| Molecular Weight | 88.11 g/mol | Computed / Mass Spectrometry |
| CAS Number | 29335-36-2 | Chemical Registry |
| XLogP3 | -0.1 | Lipophilicity Profiling |
| Topological Polar Surface Area | 58.6 Ų | Permeability Assay |
| Hydrogen Bond Donors | 2 | Crystallography / NMR |
| Hydrogen Bond Acceptors | 2 | Crystallography / NMR |
Synthetic Methodologies: The Amidoxime Assembly
The synthesis of N'-hydroxypropanimidamide relies on the nucleophilic addition of hydroxylamine to propionitrile. Because hydroxylamine is highly unstable in its free form, it is typically supplied as a stable hydrochloride salt, requiring precise in situ neutralization.
Workflow for the nucleophilic synthesis of N'-hydroxypropanimidamide.
Protocol 1: Self-Validating Synthesis of N'-hydroxypropanimidamide
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Objective: High-yield conversion of propionitrile to propanamidoxime via nucleophilic addition.
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Materials: Propionitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium carbonate (0.6 eq), Absolute ethanol.
Step-by-Step Workflow:
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Nucleophile Liberation: Suspend hydroxylamine hydrochloride in absolute ethanol. Slowly add sodium carbonate.
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Causality: Na₂CO₃ deprotonates the hydrochloride salt to generate free hydroxylamine. The byproduct, NaCl, precipitates out of the ethanolic solution, driving the equilibrium forward and preventing reverse protonation.
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Electrophile Addition: Add propionitrile dropwise to the suspension at room temperature under constant stirring.
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Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours.
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Causality: Refluxing provides the necessary activation energy for the nucleophilic attack of the hydroxylamine nitrogen onto the sp-hybridized, electrophilic nitrile carbon.
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In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using an eluent of DCM/MeOH (9:1). The protocol is self-validating when the UV-inactive starting material spot disappears and a new, highly polar spot (stainable with iodine or ninhydrin) appears, confirming amidoxime formation.
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Isolation: Filter the mixture while hot to remove inorganic salts. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from an ethyl acetate/hexane mixture to yield pure N'-hydroxypropanimidamide as a white crystalline solid.
Applications in Drug Development: 1,2,4-Oxadiazole Bioisosteres
Propanamidoxime is extensively utilized in medicinal chemistry to synthesize 3-ethyl-1,2,4-oxadiazoles. The 1,2,4-oxadiazole ring is a metabolically stable bioisostere for amides and esters, offering improved pharmacokinetic profiles by resisting enzymatic hydrolysis in vivo.
Derivatives of propanamidoxime have shown significant promise in targeted therapeutics. For instance, heterocyclic compounds derived from propanamidoxime are cited in the development of 2, a critical pathway in Alzheimer's disease pathology. Furthermore, substituted derivatives like 3-(cyclopropylamino)-N'-hydroxypropanimidamide (ORY-1001) act as potent, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an3.
Pathway for converting propanamidoxime into 1,2,4-oxadiazole bioisosteres.
Protocol 2: Synthesis of 3-Ethyl-1,2,4-oxadiazole Bioisosteres
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Objective: Conversion of N'-hydroxypropanimidamide into a metabolically stable 1,2,4-oxadiazole derivative.
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Materials: N'-hydroxypropanimidamide (1.0 eq), Target Carboxylic Acid (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), Anhydrous DMF, Toluene.
Step-by-Step Workflow:
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Carboxylic Acid Activation: Dissolve the carboxylic acid, EDCI, and HOBt in anhydrous DMF. Stir for 30 minutes at room temperature.
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Causality: EDCI activates the acid, while HOBt forms a stable, highly reactive OBt-ester intermediate. This prevents the formation of unreactive N-acyl ureas and minimizes racemization of chiral centers.
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O-Acylation: Add N'-hydroxypropanimidamide and DIPEA to the mixture. Stir for 4 hours.
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Causality: The amidoxime oxygen acts as a nucleophile, attacking the OBt-ester to form an acyclic O-acyl amidoxime intermediate.
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Intermediate Validation: Perform LC-MS analysis. The system validates the step by confirming the exact mass of the O-acyl amidoxime intermediate before proceeding to harsh thermal conditions.
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Thermal Cyclodehydration: Extract the intermediate into ethyl acetate, wash with brine, dry, and concentrate. Redissolve the intermediate in toluene and heat to 110°C (reflux) for 12 hours using a Dean-Stark apparatus.
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Causality: High-temperature reflux in a non-polar solvent (toluene) drives the elimination of water. The azeotropic removal of water forces the thermodynamic ring closure, yielding the stable 1,2,4-oxadiazole aromatic system.
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Final Validation: Confirm the loss of 18 Da (H₂O) via LC-MS and verify the aromatic structure via ¹H-NMR (specifically noting the disappearance of the broad -NH₂ and -OH signals).
Coordination Chemistry and Metal Chelation
Beyond organic synthesis, propanamidoxime acts as a potent bidentate ligand. In aqueous solutions, it forms4 such as Cu(II) and Ni(II). The deprotonation of the oximato group allows for the formation of stable, multi-metallic cores linked via amido and oximato bridges. This chelating property is of significant interest in inorganic materials science, catalyst design, and heavy metal remediation protocols.
References
- Source: PubChem - National Institutes of Health (NIH)
- Title: 3-(cyclopropylamino)
- Title: US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds Source: Google Patents URL
- Title: COMPLEX FORMATION OF PYRIDINE OXIMES WITH DIVALENT TRANSITION METAL IONS IN AQUEOUS SOLUTION Source: Helda - University of Helsinki URL
Sources
- 1. N'-hydroxypropanimidamide | C3H8N2O | CID 6521662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 3. 3-(cyclopropylamino)-N'-hydroxypropanimidamide|ORY-1001 [benchchem.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
